1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
CAS No.: 120889-04-5
Cat. No.: VC20755941
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One - 120889-04-5](/images/no_structure.jpg)
CAS No. | 120889-04-5 |
---|---|
Molecular Formula | C13H11N3O |
Molecular Weight | 225.25 g/mol |
IUPAC Name | 1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one |
Standard InChI | InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) |
Standard InChI Key | PDYMCBRGMDRAPX-UHFFFAOYSA-N |
SMILES | CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 |
Canonical SMILES | CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 |
Chemical Identity and Structural Characteristics
Molecular Identification and Nomenclature
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is an organic compound with a heterocyclic structure containing fused imidazole and pyridine rings. The compound is recorded in chemical databases and has several synonyms that reflect its structure and chemical properties . The formal IUPAC name for this compound is 1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one, which systematically describes its structural arrangement .
Table 1: Identification Information for 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that define its behavior in various environments and reactions. These properties are crucial for understanding its potential applications in pharmaceutical research and development.
Table 2: Physical and Chemical Properties of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
The molecular structure of this compound features a phenyl group connected to the pyridine ring at position 6, while position 1 of the imidazole ring is substituted with a methyl group. The carbonyl group at position 2 creates a 2-one configuration, which is characteristic of this particular derivative .
Structural Analysis and Chemical Reactivity
Molecular Structure Details
The structure of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One consists of several key components that define its chemical behavior. The compound features a fused bicyclic system with an imidazole ring attached to a pyridine ring. The phenyl group at position 6 adds aromatic character and potential for π-π stacking interactions, while the methyl group at position 1 contributes to its solubility profile and receptor binding characteristics .
The carbonyl group at position 2 is capable of participating in hydrogen bonding as a hydrogen bond acceptor, which has implications for the compound's interactions with biological targets. The nitrogen at position 3 bears a hydrogen that can act as a hydrogen bond donor, further enhancing the compound's ability to interact with biological macromolecules such as proteins and nucleic acids .
Related Structural Analogues
Understanding related compounds with similar structural features provides valuable context for analyzing the potential properties of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One. One notable related compound is 3-(2-fluoro-phenyl)-6-methyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one, which maintains the core imidazo[4,5-b]pyridin-2-one scaffold but differs in its substitution pattern .
Another structurally related compound is 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (also known as PhIP), which differs from our target compound by having an amino group at position 2 instead of a carbonyl group. This related compound is formally rated as a possible carcinogen (IARC 2B) and is considered a potentially toxic compound, which suggests that careful toxicological evaluation of our target compound would be warranted .
Synthesis and Chemical Transformations
Structural Characterization Techniques
Compounds in this class are typically characterized using advanced analytical techniques. For instance, the structure and purity of synthesized imidazo[4,5-b]pyridine derivatives are commonly confirmed using:
-
1H NMR and 13C NMR spectroscopy to verify the structural connectivity and substitution patterns
-
Single-crystal X-ray diffraction to determine the absolute molecular and crystal structure
-
Hirshfeld surface analysis to understand intermolecular interactions in the crystal structure
-
Computational techniques including DFT calculations and Monte Carlo simulations to predict physicochemical properties and behavior
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume